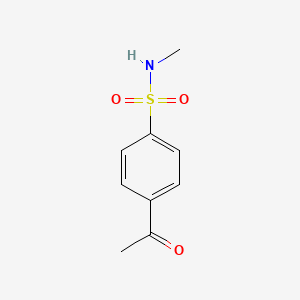

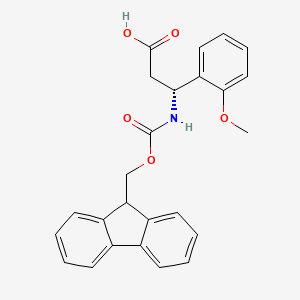

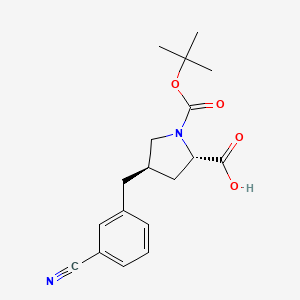

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves condensation reactions under basic conditions. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole . This suggests that similar synthetic strategies could be employed for the synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid, with appropriate modifications to incorporate the thiophene moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystalline form was elucidated using single crystal XRD data . The piperazine ring in tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate adopts a chair conformation, which is a common feature in piperazine-containing compounds . These techniques would likely be applicable in analyzing the molecular structure of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid.

Chemical Reactions Analysis

The chemical reactivity of the tert-butyl piperazine-1-carboxylate moiety can be inferred from the intermolecular interactions observed in the crystal structures of similar compounds. Weak C–H···O hydrogen bonds and aromatic π–π stacking interactions contribute to the stability of the crystal structure . These interactions may influence the reactivity of the compound in various chemical reactions, including potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid. The crystallization in the monoclinic crystal system and specific space group, along with unit cell parameters, can affect the compound's solubility and stability . The presence of tert-butyl and piperazine groups can also influence the compound's lipophilicity, which is relevant for its potential biological activity. The biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity and poor antibacterial activity, indicating that the biological properties are specific to the functional groups present in the compound .

Aplicaciones Científicas De Investigación

Synthesis and Building Blocks

- Aldehyde Building Blocks : The compound is involved in the synthesis of aldehyde building blocks, which are protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

- Diversely Substituted Piperazine-2,5-diones : It is used in the preparation of diastereomerically pure, racemic piperazine-2,5-diones, with the process rationalized through enolization equilibration (Nikulnikov, Shumsky & Krasavin, 2010).

Pharmaceutical Applications

- Potential Anti-Malarial Agents : Certain derivatives containing this compound show anti-malarial activity, as demonstrated in the structural studies of active tert-butyl and nonactive piperazine derivatives (Cunico et al., 2009).

- PPARpan Agonist Synthesis : An efficient synthesis of a PPARpan agonist, a potent compound, incorporates this chemical. The process includes regioselective carbon-sulfur bond formation and other complex reactions (Guo et al., 2006).

Biochemical and Material Science Applications

- Polymer Synthesis : This compound is involved in the synthesis of polyamides containing uracil and adenine. These polyamides show potential in various biochemical applications (Hattori & Kinoshita, 1979).

- Catalysts in Acylation Chemistry : It is used in the synthesis of polymethacrylates that act as catalysts in acylation chemistry. These catalysts demonstrate self-activation through neighboring group effects (Mennenga et al., 2015).

Crystal Structure and Chemical Properties

- X-ray Diffraction Studies : The compound contributes to X-ray diffraction studies in medicinal chemistry, helping in understanding the molecular structure of various compounds (Kumara et al., 2017).

- Coordination Polymers : Its derivatives are used in the formation of uranyl thiophene dicarboxylate coordination polymers, which have structural diversities and photocatalytic activities (Jennifer & Jana, 2017).

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-22-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSCMYQUNEKPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376122 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid | |

CAS RN |

763109-79-1 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)